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Compound of Interest

Compound Name: 2-Dodecylphenol

Cat. No.: B3029102

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Dodecylphenol

Introduction

2-Dodecylphenol is an organic compound belonging to the alkylphenol family. Characterized
by a phenol ring substituted with a twelve-carbon alkyl chain at the ortho position, it is a crucial
intermediate in the synthesis of a wide array of industrial chemicals. Its applications span from
the production of lubricating oil additives, surfactants, and antioxidants to the manufacturing of
resins, dyes, and pharmaceuticals.[1][2] The position of the dodecyl group on the phenol ring
significantly influences the molecule's physical properties and chemical reactivity. This guide
provides a comprehensive technical overview of the core chemical and physical properties of 2-
dodecylphenol, intended for researchers, chemists, and drug development professionals. We
will delve into its molecular structure, physicochemical characteristics, analytical
characterization protocols, synthesis, and safety considerations, offering field-proven insights
into its scientific landscape.

Molecular Structure and Isomerism
Chemical Structure of 2-Dodecylphenol

The structure of 2-dodecylphenol consists of a hydroxyl group (-OH) and a dodecyl group (-
Ci2H2s5) attached to adjacent carbon atoms on a benzene ring. This ortho-substitution pattern is
key to its unique properties, imparting steric hindrance around the hydroxyl group that
influences its reactivity.
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Isomers of Dodecylphenol

Dodecylphenol exists as a mixture of isomers, with the alkyl chain attached at the ortho- (2-),
meta- (3-), or para- (4-) position relative to the hydroxyl group. Commercial dodecylphenol is
often a complex mixture of these isomers, predominantly the para-isomer.[3] The distinction
between these isomers is critical as their physical properties, reactivity, and biological activity
can vary significantly.

Caption: Chemical structures of ortho-, meta-, and para-dodecylphenol isomers.

Key Molecular Identifiers

For clarity and precise identification, the fundamental molecular identifiers for 2-
dodecylphenol are summarized below.

Identifier Value Source(s)

IUPAC Name 2-dodecylphenol [4]

0-Dodecylphenol, 2-
Synonyms [2][5]
Laurylphenol

CAS Number 5284-29-7 [2][6]
Molecular Formula CisH300 [2][4]
Molecular Weight 262.43 g/mol [41[5]
InChiKey CYEJMVLDXAUOPN- )

UHFFFAOYSA-N

CCCCCCCCCCCCC1=CC=C
SMILES [4][7]
C=C10

Physicochemical Properties

The physical state and properties of 2-dodecylphenol can vary based on purity. It is often
described as a solid or a liquid, reflecting a melting point close to ambient temperature.

Summary of Physical Properties
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Property Value Source(s)

White to light yellow solid or
Appearance o [1][4]16]
lump; Straw-colored liquid

Odor Phenolic [41[5]
Physical State Solid or Liquid [1][6]
Melting Point 39°C to 46°C [5161[8]

~300 - 340°C (for isomer

Boiling Point )
mixture)

) ~0.94 g/cm?3 at 20°C (for
Density ) ] [3]
isomer mixture)

Slightly soluble in water;
Solubility Soluble in organic solvents [31[5]

(e.g., methanol)

Vapor Pressure 0.0000023 mmHg

Note: Some properties like boiling point and density are reported for the general dodecylphenol
isomer mixture, as specific data for the pure 2-dodecylphenol isomer is not readily available.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and quality control of
2-dodecylphenol.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR spectroscopy is used to identify
the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain.
The integration and splitting patterns confirm the substitution pattern. *3C NMR provides
distinct signals for each carbon atom, confirming the presence of 18 carbons and their
chemical environments.[4][9]

« Infrared (IR) Spectroscopy: The IR spectrum of 2-dodecylphenol is characterized by a
broad absorption band for the O-H stretch of the phenol group (~3200-3600 cm~1), C-H
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stretching bands from the alkyl chain (~2850-2960 cm~1), and C=C stretching bands from the
aromatic ring (~1450-1600 cm~1).[4]

Mass Spectrometry (MS): When analyzed by techniques like Gas Chromatography-Mass
Spectrometry (GC-MS), 2-dodecylphenol will show a molecular ion peak (M)
corresponding to its molecular weight (m/z 262.4).[4] The fragmentation pattern will typically
involve cleavage of the alkyl chain, providing further structural confirmation.

Chromatographic Analysis: Gas chromatography (GC) is the preferred method for assessing
the purity of 2-dodecylphenol and separating it from other isomers or impurities.[6]

Experimental Protocols for Characterization

The following protocols outline standard procedures for the analytical characterization of a 2-

dodecylphenol sample.

Sample Preparation NMR Analysis
(Dissolution in EE— (1H, 13C C)(/)SY)
Deuterated Solvent) ' '
2-Dodecylphenol FTIR Analysis Data Integration

& Structure
Confirmation

Sample

(KBr Pellet or Neat Film)

GC-MS Analysis //

(Purity & Identity)

Click to download full resolution via product page

Caption: Standard analytical workflow for the characterization of 2-dodecylphenol.

Protocol for 'H and **C NMR Analysis

Sample Preparation: Accurately weigh 5-10 mg of the 2-dodecylphenol sample into a clean
vial. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
Chloroform-d, CDCIs). Transfer the solution into a 5 mm NMR tube.

Instrument Setup: Use a 'H NMR spectrometer with a minimum field strength of 400 MHz.
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» Data Acquisition: Acquire a standard *H spectrum. Following this, acquire a *3C spectrum.
For more detailed structural analysis, 2D NMR experiments like COSY (Correlation
Spectroscopy) can be performed to establish proton-proton connectivities.

o Data Processing: Process the acquired spectra using appropriate software. This includes
Fourier transformation, phase correction, baseline correction, and integration of the *H
signals. Chemical shifts should be referenced to the residual solvent peak or an internal
standard (e.g., TMS).

Protocol for FTIR Analysis

o Sample Preparation: If the sample is solid, use the KBr pellet method.[4] Mix a small amount
of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the
mixture to a fine powder and press it into a transparent pellet using a hydraulic press. If the
sample is a liquid, a neat film can be prepared by placing a drop of the liquid between two
salt (NaCl or KBr) plates.

o Data Acquisition: Place the prepared sample in the FTIR spectrometer. Record the spectrum,
typically over a range of 4000 to 400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups (O-H, C-H, C=C) to confirm the molecular structure.

Protocol for GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the 2-dodecylphenol sample (~1 mg/mL)
in a volatile organic solvent such as dichloromethane or hexane.

e Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for
separating semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set the
injector temperature to 250-280°C and the MS transfer line to ~280°C.

o Data Acquisition: Inject 1 pL of the prepared sample. Run a temperature program for the GC
oven, for example, starting at 100°C and ramping up to 300°C at a rate of 10-15°C/min. The
mass spectrometer should be set to scan a mass range of m/z 40-450.
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» Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity
of the compound. Examine the mass spectrum of the main peak to confirm the molecular
weight and analyze the fragmentation pattern for structural verification.[4]

Synthesis and Reactivity
Common Synthesis Route: Ortho-Alkylation of Phenol

2-Dodecylphenol is synthesized via the Friedel-Crafts alkylation of phenol with a C12 alkene,
typically 1-dodecene. The key challenge in this synthesis is achieving high regioselectivity for
the ortho position over the thermodynamically more stable para position. While traditional Lewis
acid catalysts often yield isomer mixtures, specific catalysts have been developed to favor
ortho-alkylation.[10][11] One effective method involves using activated clay at elevated

temperatures, which can promote ortho-substitution.[12]

Activated Clay Catalyst

Phenol + 1-Dodecene

Reaction Vessel
(Heat & Agitation, ~135°C)
Filtration
(Remove Catalyst)

Vacuum Distillation
(Purify Product)

2-Dodecylphenol

(and isomers)

Click to download full resolution via product page

Caption: General workflow for the synthesis of dodecylphenol via alkylation.
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Detailed Synthesis Protocol

This protocol is based on a general procedure for dodecylphenol synthesis and should be
adapted and optimized for safety and yield.[12]

o Reactor Setup: Charge a dry, four-necked flask equipped with a mechanical stirrer,
thermometer, dropping funnel, and reflux condenser with phenol and dried activated clay
catalyst.[12]

o Reaction: Heat the mixture to the reaction temperature (e.g., 135°C) with vigorous stirring.
[12]

o Addition of Alkene: Add 1-dodecene dropwise from the dropping funnel over several hours,
maintaining the reaction temperature.[12]

o Workup: After the addition is complete, continue stirring at temperature for a set period to
ensure complete reaction. Cool the mixture and filter to remove the solid catalyst.[12]

« Purification: Purify the crude product by vacuum distillation to separate the desired
dodecylphenol isomers from unreacted starting materials and byproducts.[12] Further
chromatographic separation may be required to isolate the pure 2-dodecylphenol isomer.

Key Chemical Reactivity

The reactivity of 2-dodecylphenol is dictated by its two primary functional components: the
phenolic hydroxyl group and the aromatic ring.

e Reactions of the Hydroxyl Group: The -OH group is acidic and can be deprotonated by a
base to form a phenoxide ion. This nucleophilic phenoxide can then undergo reactions like
etherification (Williamson ether synthesis) and esterification. The bulky ortho-dodecyl group
can sterically hinder reactions at this site compared to phenol or 4-dodecylphenol.

» Reactions of the Aromatic Ring: The hydroxyl group is a strong activating group for
electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para
positions. In 2-dodecylphenol, the remaining ortho position (C6) and the para position (C4)
are activated. The large dodecyl group may provide some steric hindrance, potentially
influencing the ratio of substitution products.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/synthesis/pse-b47eg7e20255403eb9929g3cg66ef330
https://www.benchchem.com/synthesis/pse-b47eg7e20255403eb9929g3cg66ef330
https://www.benchchem.com/synthesis/pse-b47eg7e20255403eb9929g3cg66ef330
https://www.benchchem.com/synthesis/pse-b47eg7e20255403eb9929g3cg66ef330
https://www.benchchem.com/synthesis/pse-b47eg7e20255403eb9929g3cg66ef330
https://www.benchchem.com/synthesis/pse-b47eg7e20255403eb9929g3cg66ef330
https://www.benchchem.com/product/b3029102?utm_src=pdf-body
https://www.benchchem.com/product/b3029102?utm_src=pdf-body
https://www.benchchem.com/product/b3029102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Applications and Industrial Relevance

The unique combination of a hydrophilic phenol head and a long, lipophilic dodecyl tail makes

2-dodecylphenol and its derivatives valuable in many applications:

Lubricant Additives: Metal salts of dodecylphenol are used as detergents and dispersants in
lubricating oils to neutralize acids and keep engines clean.[5]

Surfactants and Emulsifiers: Ethoxylation of the phenolic hydroxyl group produces non-ionic
surfactants used in detergents, cleaning agents, and emulsifier blends.[5]

Polymer and Resin Production: It serves as a monomer or modifier in the production of
phenolic and epoxy resins, imparting flexibility and solubility.

Chemical Intermediate: It is a precursor for synthesizing antioxidants, fungicides,
bactericides, and dyes.[4]

Safety and Handling

2-Dodecylphenol is classified as a hazardous chemical and requires careful handling to

prevent exposure.

GHS Hazards: It is known to cause skin irritation and severe eye irritation or damage.[4]
Some classifications indicate it may cause severe skin burns and is suspected of damaging
fertility.[4] It is also considered very toxic to aquatic life.[4]

Handling Precautions: Always handle 2-dodecylphenol in a well-ventilated area, preferably
a chemical fume hood. Wear appropriate personal protective equipment (PPE), including
chemical-resistant gloves (e.qg., nitrile), safety goggles, and a lab coat.[1] Avoid inhalation of
vapors and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials. Some grades are noted to be air-sensitive and should be stored under an inert
atmosphere.[6]

Conclusion
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2-Dodecylphenol is a multifaceted chemical with significant industrial importance. Its
properties are defined by the interplay between the polar hydroxyl group, the nonpolar alkyl
chain, and their ortho-positioning on the aromatic ring. A thorough understanding of its
physicochemical properties, supported by robust analytical characterization, is essential for its
effective use in research and development. The protocols and data presented in this guide
provide a foundational framework for scientists and professionals working with this versatile
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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